(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule known for its significant potential in various scientific fields. It is a hybrid molecule combining features of piperidine, thiadiazole, and thiazole derivatives, which are notable for their pharmacological activities.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole rings, like our compound, are known to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the imidazole and thiazole rings, as well as the piperidine ring, could contribute to these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the piperidine ring could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, it could potentially alleviate the symptoms of the disease .
Action Environment
Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone generally involves the following steps:
Formation of the thiadiazole ring: A common method is the cyclization of thiosemicarbazides with an appropriate acid or isothiocyanate.
Attachment of the thiadiazole moiety to piperidine: This can be achieved through nucleophilic substitution reactions, typically involving thiadiazole chloride and piperidine derivatives.
Formation of the thiazole ring: Cyclization of compounds containing thioamide and α-halo ketone functionalities is a typical route.
Final coupling reaction: The key step is coupling (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone with (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl) in a reaction mediated by suitable reagents like triphenylphosphine and N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis often involves optimization of the above steps to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole and thiadiazole rings can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: These rings can also be reduced to form less complex sulfides or thiols under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated derivatives (like chloro or bromo compounds) and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The primary products of these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can further be analyzed for their properties and applications.
Scientific Research Applications
Chemistry
Biology
Its derivatives exhibit significant bioactivity, including antimicrobial, antifungal, and anticancer properties. It is often a subject of study in medicinal chemistry for drug development.
Medicine
Potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases, given its capacity to interact with biological targets effectively.
Industry
The compound is valuable in the development of novel materials with specialized functions, such as conducting polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Known for their central nervous system activities.
Thiadiazole derivatives: Exhibit antimicrobial and anti-inflammatory properties.
Thiazole derivatives: Often found in antifungal and anticancer drugs.
Uniqueness
What sets (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone apart is its unique combination of these moieties, which provides a multifaceted approach to targeting diverse biological pathways. This hybrid structure allows for enhanced bioactivity and specificity in its applications compared to simpler compounds.
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Biological Activity
The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule that incorporates a thiadiazole moiety, piperidine ring, and thiazole structure. The presence of these functional groups suggests potential pharmacological applications, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Characteristics
The structural formula of the compound is as follows:
This structure includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Piperidine ring : Commonly used in medicinal chemistry.
- Thiazole group : Associated with various pharmacological effects.
Antimicrobial Activity
Thiadiazole and thiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds containing these scaffolds exhibit significant activity against a range of pathogens, including bacteria and fungi. Specifically, the presence of the thiadiazole ring has been linked to enzyme inhibition and receptor modulation, which are crucial for antimicrobial action .
A study investigating the antimicrobial efficacy of similar thiadiazole derivatives reported that many exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research into the anticancer properties of thiadiazole derivatives has shown promising results. For instance, compounds structurally similar to our target compound were evaluated for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects, with some derivatives achieving low IC50 values (e.g., 2.32 µg/mL) suggesting high potency .
The mechanism of action often involves inducing apoptosis in cancer cells. Studies have reported that treatment with certain thiadiazole derivatives leads to increased levels of pro-apoptotic proteins such as Bax and caspase 9, while decreasing anti-apoptotic factors like Bcl-2 . This indicates that the compound may effectively trigger programmed cell death in cancerous cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their ability to inhibit bacterial growth. The results demonstrated that compounds with similar structural features to our target compound showed effective inhibition against multiple bacterial strains .
- Cytotoxicity Assessment : In vitro studies on various thiadiazole-based compounds revealed that modifications to the piperidine or thiazole moieties significantly affected their anticancer activity. For example, substituting different aryl groups influenced the selectivity and potency against cancer cell lines .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Formation of Thiadiazole Ring : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
- Piperidine Attachment : Nucleophilic substitution where piperidine reacts with a suitable leaving group on the thiadiazole ring.
- Thiazole Formation : Electrophilic aromatic substitution to introduce necessary functional groups.
- Final Coupling : The final product is formed through nucleophilic substitution involving the piperidine intermediate and thiazole derivative.
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-11-13(25-15(18-11)21-6-2-3-7-21)14(22)20-8-4-12(5-9-20)23-16-19-17-10-24-16/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHZIYASAIXNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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